molecular formula C9H7N3 B156964 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- CAS No. 1656-95-7

3,5-Pyridinedicarbonitrile, 2,6-dimethyl-

Cat. No. B156964
CAS RN: 1656-95-7
M. Wt: 157.17 g/mol
InChI Key: OHVWVWYJDHDOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Pyridinedicarbonitrile, 2,6-dimethyl-” is a chemical compound with the molecular formula C9H7N3. It has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of polyaromatic π-systems containing two and three fragments of pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile has been achieved by Sonogashira coupling reactions . Another method involves the use of nitrilase-mediated biocatalysis reactions .

properties

IUPAC Name

2,6-dimethylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8(4-10)3-9(5-11)7(2)12-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWVWYJDHDOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344018
Record name 3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Pyridinedicarbonitrile, 2,6-dimethyl-

CAS RN

1656-95-7
Record name 3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Reactant of Route 3
Reactant of Route 3
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Reactant of Route 4
Reactant of Route 4
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Reactant of Route 5
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Reactant of Route 6
Reactant of Route 6
3,5-Pyridinedicarbonitrile, 2,6-dimethyl-

Citations

For This Compound
1
Citations
EJ Gallegos - Mass Spectrometric Characterization of Shale Oils …, 1986 - books.google.com
ABSTRACTi Paraho shale oil< 260 C (500 F) was analyzed by gas chromatography/mass spectrometry (GC/MS) with the intent of establishing a preliminary set of guidelines and …
Number of citations: 6 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.